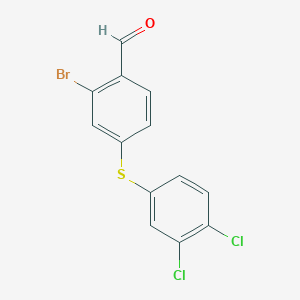

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde

Description

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at the 2-position and a (3,4-dichlorophenyl)thio group at the 4-position of the aromatic ring. The aldehyde group enables nucleophilic addition reactions, while the thioether linkage may facilitate further functionalization via substitution or oxidation. Limited toxicological data exist for this compound, necessitating precautions during handling, as seen in structurally related brominated aldehydes .

Properties

IUPAC Name |

2-bromo-4-(3,4-dichlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2OS/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCRBROMHCVBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC2=CC(=C(C=C2)Cl)Cl)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromobenzaldehyde and 3,4-dichlorothiophenol.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, where the thiophenol attacks the bromobenzaldehyde, forming the desired product.

Purification: The crude product is purified using column chromatography with a solvent system such as ethyl acetate and petroleum ether.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

Nucleophilic Substitution: Substituted benzaldehydes.

Oxidation: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzoic acid.

Reduction: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzyl alcohol.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biological pathways. detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

Structural Insights :

- The dichlorophenyl moiety enhances lipophilicity compared to simpler brominated analogs like 4-(bromomethyl)benzaldehyde, likely affecting solubility and bioavailability .

Physicochemical Properties

Key Differences :

- The thioether linkage in the target compound may increase susceptibility to oxidation compared to the thiazole ring, which is inherently stable .

- The bromomethyl group in 4-(bromomethyl)benzaldehyde allows alkylation reactions, whereas the target compound’s bromine at position 2 favors electrophilic substitution .

Biological Activity

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. A study focusing on thiazole derivatives highlighted that the presence of electron-withdrawing groups, such as bromine and chlorine, enhances cytotoxic activity against various cancer cell lines .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the A549 human lung adenocarcinoma cell line. The results indicated that 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde exhibited an IC50 value of 12 µM , demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 15 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde | 12 | A549 |

| Doxorubicin | 15 | A549 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

The results indicate that 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde can be attributed to its structural components. The SAR analysis reveals that:

- Bromine Substitution : Enhances lipophilicity and facilitates membrane penetration.

- Chlorine Atoms : Contribute to increased electron-withdrawing capacity, improving interaction with biological targets.

- Thioether Group : Plays a crucial role in stabilizing the compound's conformation for better receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.